molecular formula C37H66O7 B1242853 Rolliniastatin-1

Rolliniastatin-1

Cat. No. B1242853
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-WPZDJQSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rolliniastatin-1 is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Rolliniastatin-1, an acetogenin from Annonaceae, shows notable antibacterial and antimicrobial properties. Luna-Cazáres and González-Esquinca (2010) demonstrated the susceptibility of bacteria like Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi to rolliniastatin-2, a compound closely related to rolliniastatin-1, highlighting its potential in combating bacterial infections (Luna-Cazáres & González-Esquinca, 2010).

Corrosion Inhibition

Rolliniastatin-1 has been identified as a green corrosion inhibitor for carbon steel in acidic solutions. Alvarez et al. (2018) found that rolliniastatin-1, derived from Rollinia occidentalis extract, acts as an effective inhibitor, suggesting its application in protecting metals against corrosion in industrial contexts (Alvarez et al., 2018).

Insecticidal Effects

Ribeiro et al. (2020) highlighted rolliniastatin-1's potent grain-protective properties, particularly its effectiveness against the maize weevil, a primary pest of stored corn. This suggests its potential as a botanical insecticide in agricultural pest management (Ribeiro et al., 2020).

Cytotoxic Effects and Antitumor Activity

Rolliniastatin-1 has shown significant cytotoxic effects on various cancer cell lines, suggesting its potential as an antitumor agent. González-Coloma et al. (2002) studied its selective cytotoxicity to tumor cells, indicating its application in cancer research and therapy (González-Coloma et al., 2002).

Synthesis and Chemical Studies

Research has also focused on the synthesis of rolliniastatin-1 for various applications. Keum et al. (2005) demonstrated a successful protocol for the synthesis of rolliniastatin-1, which is vital for its application in various fields (Keum et al., 2005).

properties

Product Name

Rolliniastatin-1

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35-,36-/m0/s1

InChI Key

MBABCNBNDNGODA-WPZDJQSSSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

asimicin
bullatacin
rolliniastatin-1
rolliniastatin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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